Copper(II)hydroxide

概要

説明

Copper(II) hydroxide is a chemical compound with significant importance in various fields such as catalysis, materials science, and chemistry. It is known for its role in the passive behavior of copper in different solutions and its ability to form complexes with other compounds.

Synthesis Analysis

The synthesis of copper(II) hydroxide has been explored in different contexts. For instance, it can be formed on the surface of copper when exposed to weakly acid and alkaline solutions, leading to the development of a passivating oxide layer . Additionally, copper(II) hydroxide can be directly converted to HKUST-1, a metal-organic framework, at room temperature in aqueous ethanolic solution, demonstrating its versatility in synthesis applications . The scalable synthesis of copper(II) hydroxide is noteworthy due to its potential for large-scale applications .

Molecular Structure Analysis

The molecular structure of copper(II) hydroxide has been characterized in various studies. It has been found to exhibit a duplex structure with copper(I) oxide at the metal surface covered by copper(II) hydroxide . In another study, a trinuclear copper(II) complex with a linear arrangement of copper atoms connected by hydroxo bridges was synthesized, showcasing the structural diversity of copper(II) hydroxide complexes .

Chemical Reactions Analysis

Copper(II) hydroxide is involved in a range of chemical reactions. It can act as a catalyst in the oxidative cross-coupling of terminal alkynes and amides, using air as the sole oxidant . The compound also participates in the formation of polynuclear copper(II) complexes, where its reaction with other ligands can lead to the tuning of magnetic properties . Furthermore, copper(II) hydroxide can form complexes with cyclodextrins in alkaline solutions, which are labile and can reduce Cu(II) to Cu(0) upon heating .

Physical and Chemical Properties Analysis

The physical and chemical properties of copper(II) hydroxide have been extensively studied. It has been shown to form positively charged nanostrands under controlled pH conditions, with a high aspect ratio and significant length . The compound's interaction with other chemicals, such as pyrazine-2,3,5-tricarboxylic acid, leads to the formation of copper(II) complexes with distinct properties and structures . Additionally, copper(II) hydroxide can be intercalated within the interlayer space of growing nickel(II) hydroxide particles, indicating its potential for creating substituted metal oxides .

科学的研究の応用

Environmental Impact and Toxicity

Copper (II) hydroxide nanoparticles, especially in the form of copper (II) oxide, have been extensively studied for their interaction with aquatic organisms. The increasing use of these nanoparticles due to their unique properties has raised concerns about their environmental impact and toxicity. These nanoparticles can penetrate into the organs of aquatic organisms through various routes, leading to protein denaturation, DNA damage, oxidative stress, and even cell death. Understanding the environmental fate of copper (II) oxide nanoparticles is crucial, as it relates to their shapes, sizes, and physicochemical properties (Akalin, 2021).

Antimicrobial Properties

Copper and its compounds, including copper (II) hydroxide, are known for their biocidal properties. Research indicates that copper can destroy the replication and propagation abilities of various pathogens such as SARS-CoV, influenza, and other respiratory viruses. This makes copper an effective disinfectant in hospitals, communities, and households. Copper oxide or nano-compounds can be used in filters, face masks, clothing, and common surfaces to reduce virus and bacterial incubation (Cortes & Zuniga, 2020).

Application in Tissue Engineering

Copper (II) hydroxide, in various forms such as copper ions, copper nanoparticles, and copper oxides, has been increasingly used in tissue engineering. Copper's incorporation into base materials provides unique properties, resulting in tunable porosity, mechanical strength, degradation, and crosslinking of scaffolds. It also exhibits promising biological performance in cell migration, cell adhesion, osteogenesis, chondrogenesis, angiogenesis, and antibacterial activities. These properties are crucial in the repair and regeneration of injured tissues in bone and cartilage tissue engineering (Wang, Zhang, & Yao, 2021).

Sensor Technology and Gas Sensitivity

Copper (II) hydroxide, particularly in the form of copper oxide, has been widely applied in semiconductor gas sensors due to its good reactivity and stability. The microwave-assisted hydrothermal synthesis (MWHS) process of copper oxide has been recognized for enhancing the gas-sensitive performance of the materials. The hierarchical CuO-based nanostructures and their composite materials prepared by MWHS are efficacious methods to improve the gas-sensitive performance, indicating a promising future in the field of sensor technology and gas sensitivity (Li et al., 2020).

Drug Delivery and Cancer Therapy

Copper nanoparticles, including copper (II) hydroxide, have shown potential in biomedicine, particularly in drug delivery and cancer therapy. The antimicrobial potential of these nanoparticles, coupled with their ability to act as drug delivery agents, presents a new frontier in cancer therapy. Understanding the toxic mechanisms of action and implications of exposure to human and environmental health is crucial for advancing their applications in these fields (Ameh & Sayes, 2019).

作用機序

Target of Action

Copper(II) hydroxide primarily targets germinated spores . It is used as a pesticide and is a low-toxicity bactericide . Its bactericidal action mainly depends on copper ions being absorbed by germinated spores . It also targets a wide range of fungal pathogens including mildews and leaf spots .

Mode of Action

Copper(II) hydroxide interacts with its targets by releasing copper ions that are absorbed by the germinated spores, killing the spores at a specific concentration . When dissolved in water, it releases hydroxide ions (OH-) into the solution. These hydroxide ions can accept protons (H+) from acids, resulting in the formation of water and a corresponding salt . This reaction is characteristic of bases and is an important aspect of copper(II) hydroxide’s chemical behavior .

Biochemical Pathways

Copper(II) hydroxide is involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 , and cAMP-degrading phosphodiesterase PDE3B . After incorporation, some copper ions will be targeted to different cuproproteins (CuPrs) via three utilization pathways: cytosolic, mitochondrial, and Golgi routes .

Pharmacokinetics

Copper(II) hydroxide has a low aqueous solubility and a low volatility . It is moderately toxic to mammals and most biodiversity .

Result of Action

The primary result of copper(II) hydroxide’s action is the killing of germinated spores, producing a bactericidal effect . It also reacts with carbon dioxide to make copper(II) carbonate when in air . It turns into copper(II) oxide when wet . When it is dry, though, it only turns into copper(II) oxide when it is heated . It reacts with ammonia to make a very dark blue solution .

Action Environment

Copper(II) hydroxide’s action, efficacy, and stability are influenced by environmental factors. For instance, it slowly reacts with carbon dioxide from the atmosphere to form a basic copper(II) carbonate . Thus, copper slowly acquires a dull green coating in moist air . It is also known that a solution pH of less than 6.5 increases the availability of the copper ion (Cu), which can lead to phytotoxicity .

Safety and Hazards

Copper(II) hydroxide is a skin, eye, and respiratory tract irritant . It is harmful if swallowed or if inhaled . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

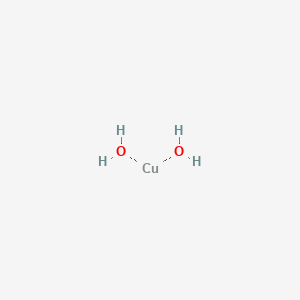

IUPAC Name |

copper;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2H2O/h;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJIMXVJZFYIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034473, DTXSID901319073 | |

| Record name | Copper hydroxide (Cu(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper, diaqua- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Blue to green solid; [HSDB] Insoluble in water; Decomposes to Copper (II) oxide in hot water; [Ullmann] | |

| Record name | Copper hydroxide (Cu(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in acids, ammonium hydroxide; sol in concn alkali when freshly precipitated., Soluble in acid solutions, concentrated alkaline solutions, Soluble in ammonium hydroxide, Readily soluble in aqueous ammonia; insoluble in organic solvents., For more Solubility (Complete) data for COPPER(II) HYDROXIDE (6 total), please visit the HSDB record page. | |

| Record name | COPPER(II) HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.37 | |

| Record name | COPPER(II) HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Blue to blue green gel or light blue crystalline powder, Blue-green powder | |

CAS RN |

243448-36-4, 20427-59-2 | |

| Record name | Copper, diaqua- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243448-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper(II) hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide (Cu(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper hydroxide (Cu(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper, diaqua- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPPER(II) HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at melting point, with loss of water. | |

| Record name | COPPER(II) HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

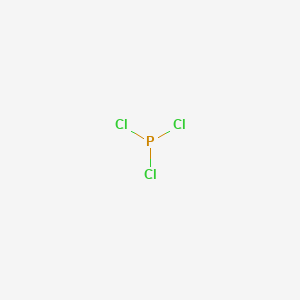

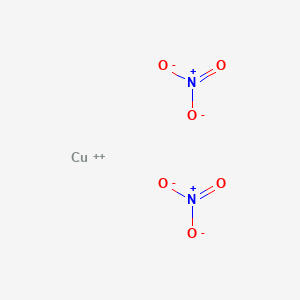

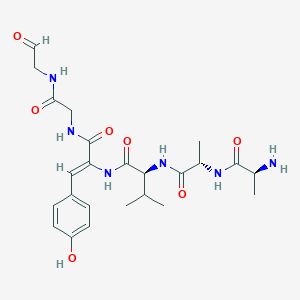

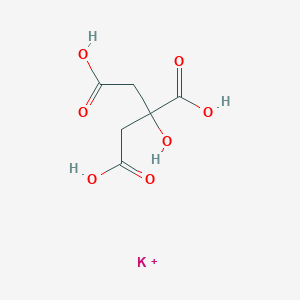

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。